molecular formula C8H6BrIO3 B13695741 2-Bromo-5-iodomandelic acid

2-Bromo-5-iodomandelic acid

Cat. No.: B13695741
M. Wt: 356.94 g/mol
InChI Key: ZQFMFUNGXVOKQZ-UHFFFAOYSA-N
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Description

2-Bromo-5-iodomandelic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodomandelic acid typically involves the bromination and iodination of mandelic acid derivatives. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation. The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane, and the process may require catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can improve the yield and purity of the product while minimizing the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodomandelic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-5-iodomandelic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodomandelic acid involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and molecular targets involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-iodobenzoic acid
  • 2-Chloro-5-iodobenzoic acid
  • 2-Bromo-5-methylbenzoic acid
  • 3-Bromo-5-hydroxybenzoic acid
  • 5-Fluoro-2-iodobenzoic acid

Uniqueness

2-Bromo-5-iodomandelic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct chemical properties compared to similar compounds

Properties

Molecular Formula

C8H6BrIO3

Molecular Weight

356.94 g/mol

IUPAC Name

2-(2-bromo-5-iodophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrIO3/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

ZQFMFUNGXVOKQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C(C(=O)O)O)Br

Origin of Product

United States

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